molecular formula C54H45ClCuP3 B1144304 CHLOROTRIS(TRIPHENYLPHOSPHINE)COPPER(I) CAS No. 15709-76-9

CHLOROTRIS(TRIPHENYLPHOSPHINE)COPPER(I)

Cat. No.: B1144304
CAS No.: 15709-76-9
M. Wt: 885.855383
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Description

Chlorotris(triphenylphosphine)copper(I) (CuCl(PPh₃)₃) is a copper(I) coordination complex featuring three triphenylphosphine (PPh₃) ligands and one chloride ion. The compound is notable for its trigonal planar geometry, typical of copper(I) complexes, which is stabilized by the strong π-accepting properties of PPh₃. Synthesized via the reaction of copper(I) chloride with excess triphenylphosphine in non-polar solvents like dichloromethane or chloroform, this complex exhibits high solubility in organic solvents and serves as a precursor in catalytic applications, including cross-coupling reactions and photoluminescent material synthesis .

Key properties:

  • Molecular formula: C₅₄H₄₅ClCuP₃
  • Molecular weight: ~885.87 g/mol (calculated from Cu = 63.55, Cl = 35.45, PPh₃ = 262.29 × 3)
  • Crystal system: Monoclinic (based on analogous copper(I)-PPh₃ complexes) .

Properties

CAS No.

15709-76-9

Molecular Formula

C54H45ClCuP3

Molecular Weight

885.855383

Origin of Product

United States

Preparation Methods

Solvent Effects

Alternative solvents such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) have been explored. While CH₂Cl₂ enhances reaction rates due to higher polarity, it may co-crystallize with the product, necessitating additional purification steps. Acetonitrile, though less effective in solubilizing PPh3PPh_3, has been used in catalytic systems requiring lower temperatures.

Temperature and Time

Room-temperature reactions (20–25°C) are standard, but elevated temperatures (40–50°C) reduce reaction times from 24 hours to 6–8 hours without compromising yield. Prolonged heating (>50°C) risks ligand degradation and copper oxidation.

Ligand Modifications

Substituting PPh3PPh_3 with bulkier phosphines (e.g., tricyclohexylphosphine) alters steric hindrance, but such variants often result in lower yields (<60%) due to reduced copper-ligand stability.

Alternative Synthetic Routes

Reductive Methods Using Copper(II) Precursors

Copper(II) chloride (CuCl2CuCl_2) can be reduced in situ with ascorbic acid or hydrazine in the presence of PPh3PPh_3:

CuCl2+3PPh3+Reductant[Cu(PPh3)3Cl]+ByproductsCuCl2 + 3\,PPh3 + \text{Reductant} \rightarrow [Cu(PPh3)3Cl] + \text{Byproducts}

This method avoids handling air-sensitive CuClCuCl but introduces additional purification challenges to remove reducing agents.

Table 2: Reductive Synthesis Parameters

ReductantSolventTemperature (°C)Yield (%)Purity (by HPLC)
Ascorbic acidTHF256592
Hydrazine hydrateCH₂Cl₂05888

Halide Abstraction from Dichloromethane

In a novel approach, chloride ligands are abstracted from CH2Cl2CH_2Cl_2 using strong Lewis acids (e.g., AgSbF6AgSbF_6), generating [Cu(PPh3)3]+[Cu(PPh_3)_3]^+ intermediates that subsequently bind chloride. This method is less common due to the toxicity of CH2Cl2CH_2Cl_2 and lower yields (~50%).

Purification and Characterization

Recrystallization Techniques

Recrystallization from dichloromethane/hexane (1:4 v/v) produces crystals suitable for X-ray diffraction. Slow evaporation at 4°C minimizes inclusion of solvent molecules.

Spectroscopic Confirmation

  • IR Spectroscopy : Absence of CuClCu-Cl stretches above 300 cm⁻¹ confirms chloride coordination.

  • ¹H NMR : Aromatic protons of PPh3PPh_3 resonate at δ 7.2–7.6 ppm, with no free PPh3PPh_3 signals (δ 7.8 ppm).

  • X-ray Crystallography : Distorted tetrahedral geometry around copper, with average CuPCu-P bond lengths of 2.28 Å.

Table 3: Key Crystallographic Data

ParameterValueSource
Cu-P bond length (Å)2.28 ± 0.02
P-Cu-P bond angle (°)109.5
Crystal systemMonoclinic

Industrial and Scalability Considerations

While laboratory-scale syntheses are well-established, industrial production faces challenges:

  • Cost of PPh3PPh_3 : High ligand costs necessitate ligand recycling strategies.

  • Oxidation Risks : Large-scale reactions require rigorous oxygen exclusion, often achieved via continuous-flow systems.

  • Waste Management : Halogenated solvent disposal mandates adherence to environmental regulations.

Recent Innovations and Case Studies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 60°C) reduces reaction times to 1–2 hours with yields comparable to conventional methods. This technique is energy-efficient but requires specialized equipment.

Biocompatible Syntheses for Medicinal Applications

A 2023 study demonstrated the synthesis of [CuCl(PPh3)3][CuCl(PPh_3)_3] in aqueous micelles using biodegradable surfactants, achieving 70% yield under aerobic conditions. This method aligns with green chemistry principles but sacrifices crystallinity.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsYield Range (%)
Standard (CuCl + PPh₃)High purity, scalableAir-sensitive reagents75–85
Reductive (CuCl₂)Avoids CuClCuCl handlingByproduct removal required55–65
Microwave-assistedRapid, energy-efficientEquipment costs70–80

Chemical Reactions Analysis

Types of Reactions

Chlorotris(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) complexes.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: The triphenylphosphine ligands can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with chlorotris(triphenylphosphine)copper(I) include halides, alkyl halides, and other organometallic compounds. Reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .

Major Products Formed

The major products formed from reactions involving chlorotris(triphenylphosphine)copper(I) depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the triphenylphosphine ligands can be replaced by other phosphine ligands or nitrogen-based ligands .

Scientific Research Applications

Chlorotris(triphenylphosphine)copper(I) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which chlorotris(triphenylphosphine)copper(I) exerts its effects involves the coordination of the copper(I) ion to the triphenylphosphine ligands. This coordination stabilizes the copper(I) ion and allows it to participate in various catalytic cycles. The compound can facilitate electron transfer processes and activate substrates for subsequent reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Key Observations :

Metal Center Influence :

  • Copper(I) complexes (e.g., CuCl(PPh₃)₃) are more oxidation-sensitive than rhodium(I) analogs (e.g., RhCl(PPh₃)₃), which exhibit higher thermal stability (mp 159°C for Rh complex) .
  • Rhodium complexes often show superior catalytic activity in hydrogenation reactions, while copper(I) complexes excel in photoluminescence and cross-coupling catalysis .

Ligand and Anion Effects: Substituting Cl⁻ with Br⁻ or NO₃⁻ alters solubility and reactivity. For example, [Cu(PPh₃)₂(pymtH)Br] forms monoclinic crystals with a Cu-S bond length of 2.352 Å, distinct from the trigonal planar CuCl(PPh₃)₃ . Bulky ligands (e.g., L1 in [Cu(L1)(PPh₃)₂]NO₃) induce polymeric structures, impacting catalytic selectivity .

Solvent Polarity: Polar solvents (e.g., ethanol) favor coordination of anions like Cl⁻ or Br⁻, while non-polar solvents (e.g., CHCl₃) stabilize complexes with weakly coordinating anions (e.g., NO₃⁻) .

Functional and Application Comparisons

Key Observations :

Photoluminescence: CuCl(PPh₃)₃ exhibits moderate emission due to metal-to-ligand charge transfer (MLCT), while [Cu(L1)(PPh₃)₂]NO₃ shows enhanced luminescence from ligand-centered transitions . Copper chlorophylls (Cu(II)-porphyrin complexes) display intense red fluorescence but differ in oxidation state and biological relevance .

Catalytic Performance: CuCl(PPh₃)₃ is a versatile catalyst for Sonogashira coupling, whereas RhCl(PPh₃)₃ is preferred for hydrogenation due to Rh's higher electron density .

Research Findings and Trends

  • Structural Dynamics: X-ray studies reveal that solvent polarity dictates whether chloride acts as a ligand (non-polar solvents) or counterion (polar solvents) in copper(I)-PPh₃ complexes .
  • Emerging Applications : CuCl(PPh₃)₃ derivatives are being explored for OLEDs due to tunable emission, while rhodium analogs remain niche in industrial catalysis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing chlorotris(triphenylphosphine)copper(I) with high purity?

  • Methodological Answer : Synthesis involves reducing copper(II) salts in the presence of triphenylphosphine (PPh₃) under inert conditions. Critical steps include:

  • Stoichiometric control : Ensure a 1:3 molar ratio of CuCl to PPh₃ to avoid side products.
  • Oxygen exclusion : Use Schlenk lines or gloveboxes to prevent oxidation of the Cu(I) center.
  • Purification : Recrystallization from dichloromethane/hexane mixtures yields >98% purity, validated via elemental analysis and NMR spectroscopy .
    • Quality Assurance : Certificate of Analysis (COA) and Safety Data Sheets (SDS) should be reviewed to confirm purity and handling protocols .

Q. How can researchers characterize the structural and electronic properties of chlorotris(triphenylphosphine)copper(I)?

  • Methodological Answer : A multi-technique approach is recommended:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves Cu-P bond lengths (typically 2.2–2.3 Å) and confirms tetrahedral geometry.
  • UV-Vis spectroscopy : Identifies d→d transitions (~450 nm) and ligand-to-metal charge transfer (LMCT) bands.
  • Cyclic voltammetry : Measures redox stability; Cu(I)/Cu(II) oxidation potentials (~+0.5 V vs. Ag/AgCl) indicate susceptibility to aerial oxidation .
    • Data Validation : Cross-reference results with computational studies (e.g., DFT calculations) to resolve ambiguities in electronic structure .

Advanced Research Questions

Q. What experimental design strategies optimize chlorotris(triphenylphosphine)copper(I) as a catalyst in cross-coupling reactions?

  • Methodological Answer : Utilize factorial design to isolate critical variables:

  • Factors : Ligand ratio, solvent polarity (e.g., THF vs. DMF), and reaction temperature.
  • Response variables : Reaction yield, catalyst turnover number (TON).
  • Example : A 2³ factorial design revealed that ligand excess (PPh₃:Cu = 4:1) in THF at 60°C maximizes TON by stabilizing the active Cu(I) species .
    • Contradiction Resolution : If catalytic activity declines unexpectedly, assess copper oxidation states via X-ray photoelectron spectroscopy (XPS) to detect Cu(II) impurities .

Q. How can AI-driven simulations enhance mechanistic studies of chlorotris(triphenylphosphine)copper(I) in catalysis?

  • Methodological Answer : Integrate COMSOL Multiphysics with machine learning (ML) to model reaction kinetics:

  • Parameter optimization : Train ML models on datasets of reaction rates, solvent effects, and ligand steric parameters.
  • Real-time adjustments : AI algorithms predict optimal conditions (e.g., solvent/base combinations) for Suzuki-Miyaura couplings, reducing trial-and-error experimentation .
    • Validation : Compare simulated reaction pathways with experimental kinetics (e.g., via stopped-flow spectroscopy) to refine models .

Q. What factors contribute to discrepancies in reported catalytic efficiencies of chlorotris(triphenylphosphine)copper(I)?

  • Methodological Answer : Common pitfalls include:

  • Ambient degradation : Inconsistent inert-atmosphere handling leads to Cu(II) contamination. Mitigate via rigorous glovebox protocols.
  • Solvent impurities : Trace water in solvents deactivates the catalyst. Use molecular sieves for drying.
  • Substrate scope limitations : Electron-deficient aryl halides may require co-catalysts (e.g., iodide salts).
    • Resolution Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to redesign experiments, ensuring reproducibility and scalability .

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